2,3,6-Trifluoro-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

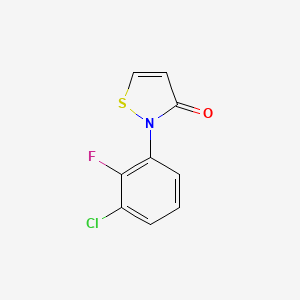

2,3,6-Trifluoro-4-methoxybenzoic acid is a trifluorinated analogue of Benzoic acid . It is a white to light yellow crystal powder . It is a very useful synthetic intermediate that is commonly used to prepare inhibitors of malaria aspartyl proteases Plasmepsin I and II .

Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . The exact physical and chemical properties are not available in the search results.Scientific Research Applications

1. Effects on Mercuration

In the context of organic chemistry, trifluoroacetic acid, a relative of 2,3,6-trifluoro-4-methoxybenzoic acid, has been studied for its effects on mercuration processes. For example, mercuration of 4-methoxybenzoic acid with trifluoromethanesulphonic acid can lead to various mercuration patterns, such as 2, 5-dimercuration, and 2, 3, 5-trimercuration, highlighting its role in complex organic reactions (Deacon & O'donoghue, 1980).

2. Role in Intramolecular Hydrogen Bonding

This compound, similar to 3-substituted-2-methoxybenzoic acid, can be involved in resonance-stabilized intramolecular hydrogen bonding. This bonding can be influenced by substituents on the benzene ring, affecting the molecular structure and reactivity (Schmiedekamp-Schneeweis & Payne, 1998).

3. Applications in Lewis Acid Catalysis

Compounds like scandium trifluoromethanesulfonate, closely related to trifluoroacetic acid derivatives, have shown high catalytic activity in acylation reactions. This suggests potential catalytic applications for trifluoroacetic acid derivatives in organic synthesis (Ishihara et al., 1996).

4. Synthesis of Pharmaceutical Intermediates

Derivatives of trifluorobenzoic acid, like 2,4,5-trifluorobenzoic acid, serve as valuable synthetic intermediates in the pharmaceutical industry. This suggests potential roles for this compound in similar applications (Deng et al., 2015).

5. Analytical Chemistry Applications

Compounds such as 2,5-dihydroxybenzoic acid and its derivatives, including trifluoroacetic acid relatives, are used as matrices in mass spectrometry for the analysis of complex biological samples. This indicates potential applications for this compound in analytical chemistry (Papac et al., 1996).

Safety and Hazards

The safety data sheet for 2,3,6-Trifluoro-4-methoxybenzoic acid indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

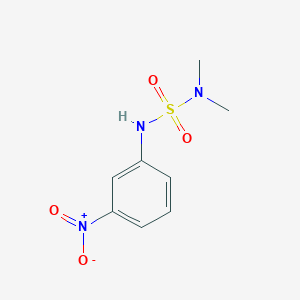

2,3,6-trifluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQBFZOCKBPCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol](/img/structure/B2858170.png)

![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2858172.png)

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid](/img/structure/B2858174.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2858176.png)

![7-Methyl-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858178.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2858179.png)

![5-bromo-N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2858180.png)

![2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2858181.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858182.png)

![4-[(3-Fluoropyridin-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2858188.png)